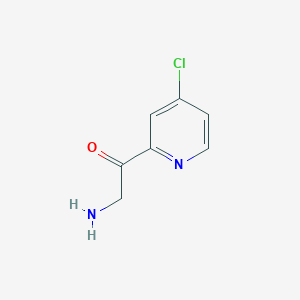2-Amino-1-(4-chloropyridin-2-yl)ethanone
CAS No.:
Cat. No.: VC16246972
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7ClN2O |
|---|---|
| Molecular Weight | 170.59 g/mol |
| IUPAC Name | 2-amino-1-(4-chloropyridin-2-yl)ethanone |
| Standard InChI | InChI=1S/C7H7ClN2O/c8-5-1-2-10-6(3-5)7(11)4-9/h1-3H,4,9H2 |
| Standard InChI Key | HCLVKKLVRLGFPZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1Cl)C(=O)CN |
Introduction
2-Amino-1-(4-chloropyridin-2-yl)ethanone is an organic compound belonging to the class of amines and pyridine derivatives. It is characterized by the presence of an amino group and a chlorinated pyridine ring, which contribute to its unique chemical properties and potential applications in medicinal chemistry and agrochemicals. The compound has a molecular formula of C7H7ClN2O and a molecular weight of approximately 170.60 g/mol .
Synthesis Methods
The synthesis of 2-Amino-1-(4-chloropyridin-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with ethylene oxide or other alkylating agents in the presence of an acid catalyst. This reaction typically occurs under controlled temperature conditions (50°C to 100°C) for several hours to ensure complete conversion to the desired product.
In industrial settings, the synthesis may be scaled up using continuous flow reactors, which optimize reaction conditions for higher yields and purity. The purification of the final product often involves crystallization techniques to remove any unreacted starting materials or by-products.
Chemical Reactions and Interactions
2-Amino-1-(4-chloropyridin-2-yl)ethanone can participate in various chemical reactions typical for amines and carbonyl compounds. These include nucleophilic substitution reactions, acylation reactions, and condensation reactions. The amino group can act as a nucleophile, facilitating substitution reactions when treated with electrophiles, yielding more complex derivatives.
Additionally, its chlorinated pyridine structure allows for further functionalization through electrophilic aromatic substitution. The mechanism of action primarily involves interaction with biological targets through hydrogen bonding and nucleophilic attack due to the presence of the amino group, making it a candidate for drug development.
Potential Applications
Studies have indicated that compounds with similar structures exhibit activity against various biological targets, including enzymes involved in metabolic processes. The specific interactions depend on the substituents on the pyridine ring and their electronic effects.
2-Amino-1-(4-chloropyridin-2-yl)ethanone has potential applications in various scientific fields, including medicinal chemistry and agrochemicals. Its unique structure and reactivity make it a valuable precursor for synthesizing more complex molecules with potential therapeutic or agricultural uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume